

In-Depth Technical Guide: Boc-Val-Dil-Dap-Phe-OMe

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Compound of Interest

Compound Name: *Boc-Val-Dil-Dap-Phe-OMe*

Cat. No.: *B11932687*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthetic methodology, and the mechanistic context of the tetrapeptide derivative, **Boc-Val-Dil-Dap-Phe-OMe**. This molecule serves as a crucial component in the field of targeted cancer therapeutics, specifically as a cleavable linker in Antibody-Drug Conjugates (ADCs).

Physicochemical Properties

The quantitative data for **Boc-Val-Dil-Dap-Phe-OMe** are summarized in the table below.

Property	Value	Reference
Molecular Weight	716.95 g/mol	[1]
Molecular Formula	C ₃₉ H ₆₄ N ₄ O ₈	[1]
Description	A cleavable ADC linker.	[1]

Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for the synthesis of **Boc-Val-Dil-Dap-Phe-OMe** is not publicly available, the following is a detailed, representative methodology based on the widely used

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) approach. This method is standard for the production of synthetic peptides.[2]

Materials:

- Fmoc-Phe-Wang resin (or other suitable resin for C-terminal methyl ester)
- Fmoc-Dap(Mtt)-OH
- Fmoc-Dil-OH
- Boc-Val-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- 20% (v/v) Piperidine in Dimethylformamide (DMF)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
- Solid-phase peptide synthesis vessel
- Shaker

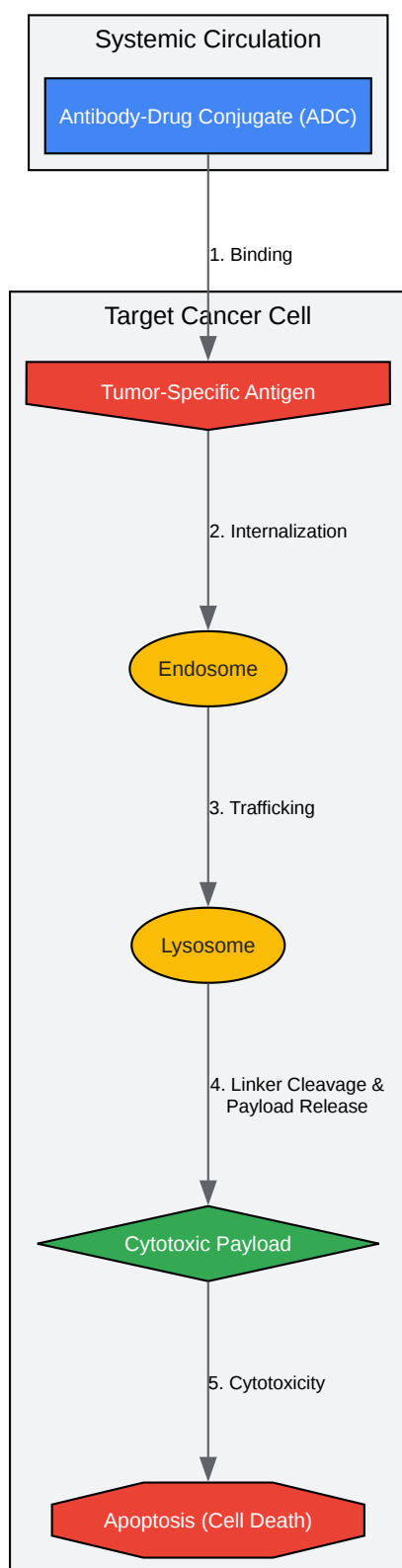
Procedure:

- Resin Swelling: The Fmoc-Phe-Wang resin is swelled in DMF in the reaction vessel for 30-60 minutes.
- Fmoc Deprotection: The terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
- Amino Acid Coupling (Dap):

- Fmoc-Dap(Mtt)-OH is pre-activated by dissolving it with DIC and OxymaPure® in DMF.
- The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
- The resin is washed with DMF to remove excess reagents.
- Amino Acid Coupling (Dil):
 - The Fmoc group on the newly added Dap residue is deprotected using 20% piperidine in DMF.
 - Fmoc-Dil-OH is activated and coupled to the resin following the same procedure as in step 3.
- Amino Acid Coupling (Val):
 - The Fmoc group on the Dil residue is removed.
 - Boc-Val-OH is then coupled using the same activation and coupling procedure.
- Cleavage from Resin: The fully assembled, protected peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed by treatment with a TFA cleavage cocktail for 2-3 hours.[\[1\]](#)
- Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Pathway: Antibody-Drug Conjugate (ADC) Action

Boc-Val-Dil-Dap-Phe-OMe functions as a cleavable linker in ADCs. The following diagram illustrates the general mechanism of action for an ADC utilizing such a linker.



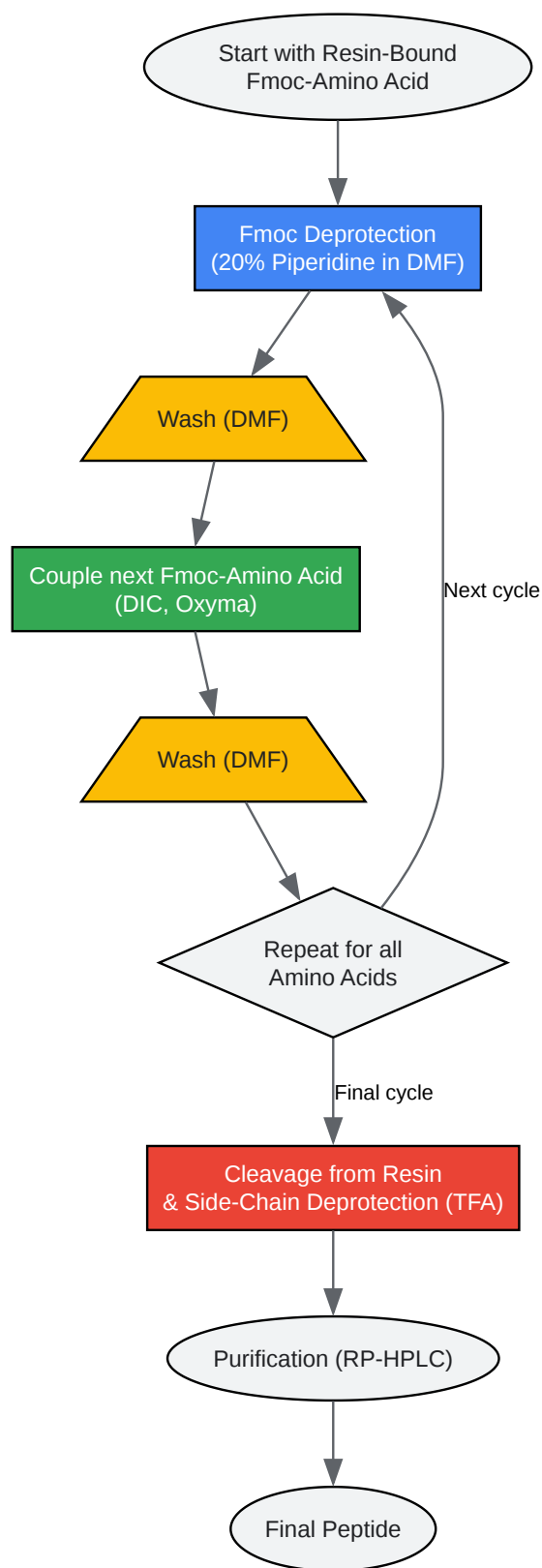
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Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

The process begins with the ADC circulating in the bloodstream.^[3] The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.^{[4][5]} This binding event triggers the internalization of the ADC-antigen complex into the cell via endocytosis, initially forming an endosome.^{[3][5]} The endosome then traffics the complex to a lysosome.^[5] Inside the acidic environment of the lysosome, enzymes such as cathepsin B cleave the peptide linker, releasing the potent cytotoxic payload.^{[6][7][8]} The released payload can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule polymerization, ultimately leading to apoptosis of the cancer cell.^{[4][5]}

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram outlines the key steps in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for the assembly of a peptide chain.



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Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The synthesis begins with the first amino acid covalently attached to a solid support (resin), with its N-terminus protected by an Fmoc group.[1] A repetitive cycle of deprotection, washing, and coupling is performed to elongate the peptide chain.[1] The Fmoc group is removed with a mild base, typically piperidine, to expose a free amine. After washing, the next Fmoc-protected amino acid is activated and coupled to the free amine. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid.[1] The crude peptide is then purified to yield the final product.

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